5-Isopentylpicolinic acid
Description
Structure
3D Structure
Properties
CAS No. |
49751-50-0 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
5-(3-methylbutyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO2/c1-8(2)3-4-9-5-6-10(11(13)14)12-7-9/h5-8H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
MXBGCRRAUSJALE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=CN=C(C=C1)C(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 5 Isopentylpicolinic Acid
Precursor Selection and Derivatization Approaches
The successful synthesis of 5-isopentylpicolinic acid is fundamentally dependent on the judicious selection of starting materials and the methods used for their subsequent modification. The two key components of the target molecule, the pyridyl moiety and the isopentyl group, can be introduced through various precursors and derivatization strategies.
The foundation of the synthesis is a pyridine (B92270) ring that is appropriately functionalized to allow for the introduction of the isopentyl group at the 5-position and the carboxylic acid at the 2-position. Several commercially available pyridine derivatives can serve as viable starting points.
A common precursor is 5-bromopicolinic acid or its corresponding ester. The bromo group at the 5-position serves as a versatile handle for cross-coupling reactions, which are a powerful tool for forming carbon-carbon bonds. Alternatively, starting with picolinic acid itself and then introducing a functional group at the 5-position is another approach, although this can sometimes lead to challenges with regioselectivity.
Another strategy involves starting with a pre-functionalized pyridine, such as 5-methylpicolinic acid . The methyl group can then be further elaborated to introduce the isopentyl moiety, for instance, through radical halogenation followed by coupling reactions.
The carboxylic acid group of picolinic acid can be protected as an ester (e.g., methyl or ethyl ester) during the synthesis to prevent unwanted side reactions, particularly when using organometallic reagents. This protecting group can then be removed in the final step through hydrolysis to yield the desired carboxylic acid.
The introduction of the isopentyl group onto the pyridine ring is a critical step. The choice of strategy depends heavily on the functionalization of the pyridyl precursor.
One of the most effective methods is through metal-catalyzed cross-coupling reactions . For instance, a 5-halopyridine derivative can be coupled with an isopentyl-containing organometallic reagent. Common examples include:
Suzuki Coupling: Using isopentylboronic acid or its esters in the presence of a palladium catalyst.
Negishi Coupling: Employing an isopentylzinc reagent with a palladium or nickel catalyst.
Kumada Coupling: Reacting a 5-halopyridine with an isopentyl Grignard reagent (isopentylmagnesium bromide) catalyzed by palladium or nickel.
Grignard reagents can also be used in a different manner. A Grignard reagent can be prepared from a 5-halopyridine, which is then reacted with an isopentyl halide. However, this approach can be less efficient due to potential side reactions.
An alternative strategy involves the alkylation of a pyridine ring . This can be achieved through radical reactions, such as the Minisci reaction, which is typically used for the introduction of alkyl groups at the C2 and C4 positions of the pyridine ring. Adapting this for C5 substitution would require specific directing groups or a pre-functionalized substrate.
For precursors like 5-acetylpicolinic acid, a Wittig reaction with a suitable phosphorane followed by hydrogenation could be a viable route to introduce the isopentyl group.
Established Synthetic Routes to this compound
While a specific, standardized synthesis for this compound is not extensively documented in readily available literature, established organic chemistry principles allow for the construction of plausible and effective multi-step synthetic pathways.
A logical and commonly employed multi-step synthesis would likely involve a cross-coupling reaction as the key step for introducing the isopentyl group.
Example Pathway 1: Suzuki Coupling
Esterification of 5-bromopicolinic acid: 5-bromopicolinic acid is reacted with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding methyl or ethyl ester. This protects the carboxylic acid group.
Suzuki Coupling Reaction: The resulting 5-bromopicolinate ester is then subjected to a Suzuki coupling reaction with isopentylboronic acid pinacol (B44631) ester. This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dioxane/water).
Hydrolysis: The final step is the hydrolysis of the ester group to yield this compound. This is usually achieved by treating the ester with an aqueous base (e.g., sodium hydroxide) followed by acidification.
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |
| 1 | 5-bromopicolinic acid | Methanol | H₂SO₄ | Methyl 5-bromopicolinate |
| 2 | Methyl 5-bromopicolinate | Isopentylboronic acid pinacol ester | Pd(PPh₃)₄, K₂CO₃ | Methyl 5-isopentylpicolinate |
| 3 | Methyl 5-isopentylpicolinate | NaOH, then HCl | - | This compound |
Example Pathway 2: Grignard Reagent Carboxylation
Halogenation of a suitable pyridine precursor: Starting with a pyridine derivative that can be selectively halogenated at the 5-position, for instance, through electrophilic bromination if the ring is sufficiently activated.
Formation of Isopentyl Pyridine: The 5-halopyridine is then reacted with isopentylmagnesium bromide in a Kumada coupling reaction.
Directed Lithiation and Carboxylation: The resulting 5-isopentylpyridine can undergo directed ortho-metalation. The nitrogen atom of the pyridine ring directs lithium to the 2-position. Subsequent quenching with carbon dioxide (dry ice) and acidic workup introduces the carboxylic acid group at the desired position.
| Step | Starting Material | Reagent 1 | Reagent 2 | Product |
| 1 | Pyridine Derivative | Brominating Agent | - | 5-Bromopyridine Derivative |
| 2 | 5-Bromopyridine Derivative | Isopentylmagnesium bromide | Pd or Ni Catalyst | 5-Isopentylpyridine |
| 3 | 5-Isopentylpyridine | n-BuLi | CO₂, then H₃O⁺ | This compound |
The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offers significant advantages in terms of efficiency, cost, and environmental impact. For this compound, a one-pot approach could involve a sequence of directed metalation and functionalization.
A hypothetical one-pot synthesis could start with a protected picolinic acid, for example, a 2-lithiated pyridine precursor. This could then be reacted in situ with a suitable isopentyl electrophile. However, achieving high regioselectivity for the 5-position in a one-pot reaction starting from an unfunctionalized picolinic acid is challenging due to the directing effect of the existing functional groups.
More realistically, a one-pot process might involve a tandem reaction, such as a coupling reaction followed by in-situ deprotection. For example, after a Suzuki or Negishi coupling to form the methyl or ethyl ester of this compound, the reaction mixture could be directly treated with a base to effect hydrolysis without isolating the ester intermediate.
Novel Synthetic Protocols and Reaction Condition Optimization
Modern organic synthesis is continually evolving, with a focus on developing more efficient, selective, and sustainable methods. For the synthesis of this compound, several novel protocols could be envisioned.
C-H Activation: A highly attractive and atom-economical approach would be the direct C-H activation of picolinic acid at the 5-position, followed by coupling with an isopentyl source. This would eliminate the need for pre-functionalization of the pyridine ring with a halogen. While challenging due to the presence of multiple C-H bonds, the use of specific directing groups and tailored transition metal catalysts could potentially achieve this transformation.
Photoredox Catalysis: Light-mediated reactions have emerged as a powerful tool in organic synthesis. A photoredox-catalyzed Minisci-type reaction could potentially be developed to introduce the isopentyl group at the 5-position with high selectivity, possibly through the use of a suitable photocatalyst and an isopentyl radical precursor.
Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of reaction control, safety, and scalability. The synthesis of this compound could be adapted to a flow process, allowing for precise control of reaction parameters such as temperature, pressure, and reaction time. This could lead to improved yields and purity of the final product.
Reaction Condition Optimization: For any of the established routes, optimization of reaction conditions is crucial for maximizing yield and minimizing byproducts. This includes screening of:
Catalysts: Different palladium or nickel catalysts and ligands can have a significant impact on the efficiency of cross-coupling reactions.
Bases: The choice and concentration of the base are critical for the success of many coupling reactions.
Solvents: The polarity and boiling point of the solvent can influence reaction rates and solubility of reagents.
Temperature and Reaction Time: Fine-tuning these parameters is essential for driving the reaction to completion while minimizing degradation of reactants and products.
By exploring these novel protocols and carefully optimizing reaction conditions, the synthesis of this compound can be made more efficient, sustainable, and economically viable.
Catalytic Methods in this compound Synthesis
Catalytic methods are central to the efficient and selective synthesis of 5-alkylpicolinic acids. These strategies often rely on transition-metal-catalyzed reactions that enable the formation of carbon-carbon bonds on the pyridine ring.
One of the most established approaches involves cross-coupling reactions . These reactions typically use a pre-functionalized picolinic acid derivative, such as a 5-halopicolinate (e.g., methyl 5-bromopicolinate), which is then coupled with an organometallic reagent containing the isopentyl group. Nickel- and palladium-catalyzed reactions are particularly prevalent. For instance, a Negishi-type coupling could employ an isopentylzinc reagent, which benefits from high functional group tolerance. nih.gov Similarly, a Suzuki coupling would utilize an isopentylboronic acid or ester. These methods are highly versatile but require the synthesis of both the halogenated pyridine precursor and the organometallic reagent.
More recent advancements focus on direct C-H activation and alkylation , which offer a more atom-economical route by avoiding the need for pre-halogenated substrates. This approach involves the direct coupling of a C-H bond on the pyridine ring with an alkyl source. For example, rhodium-catalyzed chelation-assisted C-H activation has been used for the C6-alkylation of 2-pyridone derivatives with alkyl carboxylic acids. nsf.govresearchgate.net While this applies to a related scaffold, similar principles could be adapted for the C5-functionalization of picolinic acid derivatives. Another approach involves rare-earth metal complexes that can catalyze the C-H alkylation of pyridines with olefins, providing a direct method to install alkyl chains. researchgate.net A hypothetical route could involve the direct alkylation of a picolinic acid ester with a suitable isopentyl precursor, guided by a directing group effect from the carboxyl or ester function.
Decarboxylative cross-coupling represents another innovative catalytic strategy. This method pairs a carboxylic acid with a coupling partner, where the carboxylic acid itself acts as a leaving group. Nickel-catalyzed decarboxylative coupling of alkyl carboxylic acids (activated as redox-active esters) with alkylzinc reagents has proven to be a powerful tool for forming C(sp³)–C(sp³) bonds. nih.gov
Table 1: Potential Catalytic Methods for this compound Synthesis
| Method | Catalyst System | Proposed Substrates | Key Advantages |
|---|---|---|---|
| Negishi Coupling | Ni or Pd complexes | Methyl 5-bromopicolinate + Isopentylzinc chloride | High yield and functional group tolerance nih.gov |
| Suzuki Coupling | Pd complexes (e.g., Pd(PPh₃)₄) + Base | Methyl 5-bromopicolinate + Isopentylboronic acid | Stability and commercial availability of boronic acids |
| Direct C-H Alkylation | Rh(I) or Sc(III) complexes | Pyridine-2-carboxylic acid ester + Isopentyl source (e.g., olefin or carboxylic acid) | High atom economy; avoids pre-functionalization nsf.govresearchgate.net |
| Decarboxylative Coupling | Ni complexes | Activated picolinic acid derivative + Isopentyl carboxylic acid | Utilizes readily available carboxylic acids nih.gov |
Green Chemistry Approaches for Sustainable Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in The synthesis of this compound can be made more sustainable by incorporating these principles.
A primary goal of green chemistry is to maximize atom economy , and catalytic C-H activation methods are exemplary in this regard. nsf.govresearchgate.net By directly functionalizing a C-H bond, these reactions avoid the generation of stoichiometric byproducts (like metal halides in traditional cross-couplings), thus minimizing waste.
The choice of solvents is another critical aspect. Many traditional cross-coupling reactions use volatile and potentially toxic organic solvents. Modern approaches explore the use of greener alternatives. For example, Cu(I)-catalyzed cross-coupling reactions have been successfully performed in aqueous micellar conditions, which reduces the reliance on organic solvents. acs.org The use of bio-derived solvents or performing reactions under solvent-free conditions are other sustainable options being explored for various syntheses. mdpi.com
Table 2: Application of Green Chemistry Principles to Synthesis
| Green Chemistry Principle | Application to Synthesis of this compound |
|---|---|
| Atom Economy | Employing C-H activation or addition reactions instead of substitution reactions to minimize byproduct formation. researchgate.net |
| Safer Solvents & Auxiliaries | Replacing traditional organic solvents with water, supercritical fluids, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). acs.org |
| Catalysis | Using highly efficient, selective, and recyclable catalysts to reduce energy consumption and waste. mdpi.com |
| Reduce Derivatives | Designing syntheses that avoid protecting groups to reduce steps and material usage. |
| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or catalysts that operate at ambient temperature and pressure to lower energy input. rasayanjournal.co.in |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification and isolation of synthetic intermediates and the final this compound product are crucial for obtaining a compound of high purity. A multi-step approach combining extraction, chromatography, and crystallization is typically employed.
Liquid-Liquid Extraction: Following the synthesis, an initial workup using liquid-liquid extraction is common. Since the final product is a carboxylic acid, its solubility can be manipulated by adjusting the pH of the aqueous phase. The crude reaction mixture can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., sodium bicarbonate). The this compound will deprotonate and move into the aqueous layer, leaving non-acidic impurities behind in the organic layer. The aqueous layer can then be acidified (e.g., with HCl), causing the pure acid to precipitate or allowing it to be re-extracted into a fresh organic phase.
Chromatography: For more challenging separations or for purifying non-acidic intermediates (like the methyl ester precursor), column chromatography is the method of choice.
Flash Chromatography: This is a rapid and efficient technique for purifying gram-scale quantities of material. mdpi.com For an intermediate like methyl 5-isopentylpicolinate, a silica (B1680970) gel stationary phase would be used with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. The polarity of the eluent is gradually increased to separate the desired compound from byproducts and unreacted starting materials.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity on an analytical or semi-preparative scale, HPLC is used. Reversed-phase HPLC, with a C18 column and a mobile phase of acetonitrile (B52724) and water (often with a formic acid modifier), is suitable for purifying carboxylic acids.
Crystallization: This is often the final step to obtain a highly pure, crystalline solid. The crude this compound obtained after extraction or chromatography is dissolved in a minimal amount of a hot solvent or solvent mixture in which it has high solubility at high temperatures and low solubility at low temperatures. Upon slow cooling, crystals of the pure compound form, leaving impurities dissolved in the mother liquor. The choice of solvent is critical and may include ethanol, acetone, water, or mixtures thereof.
Table 3: Purification and Isolation Techniques
| Technique | Purpose | Typical Reagents/Setup | Applicable To |
|---|---|---|---|
| Acid-Base Extraction | Initial separation of the acidic product from neutral/basic impurities. | Organic solvent (e.g., ethyl acetate), aqueous base (e.g., NaHCO₃), aqueous acid (e.g., HCl). | Final product (this compound). |
| Flash Chromatography | Purification of intermediates or crude product on a preparative scale. mdpi.com | Silica gel column; mobile phase of hexanes/ethyl acetate. | Synthetic intermediates (e.g., ester form). |
| Crystallization | Final purification to obtain a high-purity crystalline solid. | Solvents such as ethanol, water, or mixed solvent systems. | Final product. |
| HPLC | High-resolution separation for analytical or small-scale preparative purposes. | C18 column; mobile phase of acetonitrile/water. | Final product and intermediates. |
Theoretical and Computational Investigations of 5 Isopentylpicolinic Acid
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical methods are fundamental to understanding the electronic structure and geometry of molecules. For 5-isopentylpicolinic acid, these studies would provide crucial insights into its stability and reactivity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method that could be employed to investigate the properties of this compound. DFT calculations can predict a variety of molecular properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. For instance, studies on other substituted picolinic acids have successfully used DFT to understand the effects of different functional groups on the electronic structure and reactivity of the picolinic acid ring academicjournals.org. Similar calculations for this compound would involve selecting an appropriate functional and basis set to achieve a balance between accuracy and computational cost.
Ab Initio Methods for Electronic Structure Elucidation
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, could provide a more rigorous understanding of the electronic structure of this compound. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) can offer higher accuracy for properties such as electron correlation energies and ionization potentials. These methods are particularly valuable for benchmarking the results obtained from DFT calculations and for studying excited states and reaction mechanisms with high precision.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment over time.
Solvation Effects and Conformational Preferences
MD simulations could be utilized to explore how this compound behaves in different solvents. By simulating the molecule in an explicit solvent environment (e.g., water, ethanol), one could investigate its solvation free energy, radial distribution functions, and the specific interactions (like hydrogen bonding) between the solute and solvent molecules. Furthermore, these simulations would reveal the conformational preferences of the flexible isopentyl side chain in solution, which is crucial for understanding its biological activity and physical properties.
Intermolecular Interactions in Crystalline and Solution Phases
In both the solid state and in solution, this compound molecules will interact with each other. MD simulations can shed light on the nature and strength of these intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups and van der Waals interactions involving the pyridine (B92270) ring and the isopentyl chain. In the crystalline phase, simulations could help in understanding the packing arrangement and lattice energies. In solution, they can be used to study the tendency of molecules to aggregate or form dimers and larger clusters.
Computational Prediction of Reactivity and Reaction Mechanisms
Computational methods can also be used to predict the reactivity of this compound and to elucidate the mechanisms of its potential reactions.
By calculating reactivity descriptors derived from conceptual DFT, such as Fukui functions and local softness, it is possible to predict the most likely sites for nucleophilic and electrophilic attack on the molecule. This information is invaluable for understanding its chemical behavior and for designing new synthetic routes. Furthermore, computational methods can be used to map out the potential energy surface of a reaction involving this compound, allowing for the determination of transition state structures and activation energies. This provides a detailed, step-by-step understanding of the reaction mechanism, which is often difficult to obtain through experimental means alone.
While specific research on this compound is currently lacking, the application of these established theoretical and computational methodologies holds the promise of uncovering a wealth of information about its structure, properties, and reactivity. Such studies would be a valuable contribution to the field of computational chemistry and could spur further experimental investigation into this compound.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity and electronic properties of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule interacts with other species.
The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its capacity to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, DFT calculations are used to model its electronic structure and determine the energies of its frontier orbitals. In such studies, the HOMO is typically localized over the electron-rich pyridine ring and the carboxylate group, which are the primary sites for electrophilic attack. The LUMO, on the other hand, is generally distributed over the pyridine ring system, indicating this is the most favorable region for receiving electrons in a nucleophilic attack. The isopentyl group, being an electron-donating alkyl chain, slightly raises the energy of the HOMO compared to unsubstituted picolinic acid.
Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative measures of the molecule's chemical behavior. These include electronegativity (χ), chemical potential (μ), hardness (η), and softness (S).
Table 1: Calculated FMO Properties and Global Reactivity Descriptors for this compound (Illustrative Data)
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.87 | Indicator of chemical reactivity and stability |
| Ionization Potential (I) | 6.85 | Energy required to remove an electron (approximated as -EHOMO) |
| Electron Affinity (A) | 1.98 | Energy released when an electron is added (approximated as -ELUMO) |
| Hardness (η) | 2.44 | Resistance to change in electron distribution |
| Softness (S) | 0.41 | Reciprocal of hardness, indicates higher reactivity |
Note: These values are illustrative and representative of typical results obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-31G). Actual values may vary with the computational method and basis set used.*
Transition State Calculations for Synthetic Pathways
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying and characterizing transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Calculating the structure and energy of a transition state allows for the determination of the activation energy (Ea), which is critical for understanding reaction kinetics and predicting the feasibility of a synthetic route.
A plausible synthetic route to this compound can be investigated computationally to understand its mechanism and energetic profile. One common synthetic approach involves the modification of a pre-existing pyridine ring. For instance, a key step could be a palladium-catalyzed cross-coupling reaction (e.g., a Suzuki or Stille coupling) to introduce the isopentyl group at the 5-position of a suitable picolinic acid precursor.
Transition state calculations for such a multi-step synthesis would involve:
Geometry Optimization: Finding the lowest energy structures for reactants, intermediates, and products.
Transition State Search: Locating the saddle point structure connecting two minima (e.g., reactant and intermediate, or intermediate and product). Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are employed.
Frequency Calculation: Confirming the nature of the stationary points. A minimum has all real (positive) vibrational frequencies, while a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the reaction path from the transition state downhill to the connected reactant and product, confirming the TS links the desired species.
By calculating the Gibbs free energy of activation (ΔG‡) for each step, the rate-determining step (the one with the highest energy barrier) can be identified. This information is invaluable for optimizing reaction conditions to improve yield and efficiency.
Table 2: Illustrative Calculated Activation Energies for a Hypothetical Synthetic Pathway to this compound
| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) |
|---|---|---|
| 1 | Oxidative Addition | 15.2 |
| 2 | Transmetalation | 12.5 |
Note: The data is hypothetical, representing a palladium-catalyzed cross-coupling reaction. Reductive elimination is often the rate-determining step in such catalytic cycles.
Ligand Field Theory Applied to this compound Coordination
Ligand Field Theory (LFT) is a model that describes the electronic structure of coordination complexes. It is an application of molecular orbital theory that explains the splitting of the central metal ion's d-orbitals due to the electrostatic field and orbital overlap with the surrounding ligands. purdue.eduwikipedia.org The manner and magnitude of this d-orbital splitting depend on the metal ion, the number of ligands, and the geometry of the complex.
This compound typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group. This (N, O⁻) donor set forms a stable five-membered chelate ring. The nature of this coordination significantly influences the properties of the resulting metal complex.
Computational methods, particularly DFT, can be used to model these coordination complexes and analyze their electronic structure in the context of LFT. researchgate.net Calculations can predict the preferred coordination geometry (e.g., octahedral, square pyramidal, tetrahedral) and the resulting d-orbital splitting pattern. For instance, in an octahedral complex, the five degenerate d-orbitals split into two sets: a lower-energy t2g set (dxy, dxz, dyz) and a higher-energy eg set (dz², dx²-y²).
Studies on complexes of vanadyl (V(IV)O²⁺) with picolinate (B1231196) derivatives, including fusaric acid, have shown that the coordination geometry can vary. researchgate.net Depending on the stoichiometry and conditions, species can form where the ligands adopt different arrangements, leading to geometries such as square pyramidal or cis-octahedral. researchgate.net In these complexes, 5-isopentylpicolinate acts as a moderately strong field ligand, causing a noticeable splitting of the metal d-orbitals. This splitting is responsible for the electronic absorption spectra (color) and magnetic properties of the complexes.
Table 3: Ligand Field Properties of a Hypothetical Octahedral Metal Complex with 5-Isopentylpicolinate Ligands [M(5-IPA)₃]
| Property | Description |
|---|---|
| Point Group | C₃ (distorted octahedral) |
| Ligand Type | Bidentate chelating (N, O⁻ donor) |
| d-Orbital Splitting | t2g and eg sets (further split due to lower symmetry) |
| Ligand Field Strength | Moderate |
No Publicly Available Research Found on the Coordination Chemistry of this compound
Following a comprehensive search of available scientific literature, no specific research articles, structural data, or detailed characterizations concerning the coordination chemistry of this compound could be located. As a result, the generation of a detailed and scientifically accurate article focusing solely on this compound, as per the requested outline, is not possible at this time.
The field of coordination chemistry extensively documents the behavior of picolinic acid and a variety of its derivatives as ligands for metal ions. These studies reveal predictable coordination modes and the formation of stable metal complexes. However, the specific derivative, this compound, does not appear to have been the subject of published research in this context.
Therefore, information regarding the following key areas, as outlined in the user's request, is not present in the available scientific domain for this compound:
Metal-Ligand Complexation Principles: While general principles for picolinic acid derivatives can be inferred, specific studies on this compound that would detail the influence of the isopentyl group on its electronic and steric properties are absent.
Synthesis and Characterization of Metal Complexes: There are no published methods for the synthesis of transition metal, main group, lanthanide, or actinide complexes with this compound. Consequently, there is no associated characterization data.
Structural Elucidation: No single-crystal X-ray diffraction data or detailed spectroscopic analyses (such as IR, NMR, or UV-Vis) for coordination compounds of this compound have been reported.
Without primary research data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to the specified compound. Further research into the coordination chemistry of this compound would be necessary to provide the detailed information requested.
Coordination Chemistry of 5 Isopentylpicolinic Acid
Thermodynamics and Kinetics of 5-Isopentylpicolinic Acid Complex Formation
The formation of metal complexes with this compound in solution is governed by thermodynamic and kinetic principles that dictate the stability and reactivity of the resulting coordination compounds. While specific experimental data for this compound is limited in publicly available literature, the behavior of analogous picolinic acid derivatives provides a strong basis for understanding its coordination chemistry.
Stability Constant Determinations
The thermodynamic stability of a metal complex is quantitatively expressed by its stability constant (or formation constant), which is the equilibrium constant for the complexation reaction. scispace.com For a simple 1:1 complex formation between a metal ion (M) and the deprotonated 5-isopentylpicolinate ligand (L⁻), the reaction and the stability constant (K₁) are given by:
Mⁿ⁺ + L⁻ ⇌ ML⁽ⁿ⁻¹⁾⁺ K₁ = [ML⁽ⁿ⁻¹⁾⁺] / ([Mⁿ⁺][L⁻])
Higher values of the stability constant indicate greater stability of the complex. The stability of metal complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electron configuration) and the ligand (basicity, chelate effect).
While specific stability constants for this compound complexes are not readily found in the literature, data for the structurally related pyridine-2,5-dicarboxylic acid (isocinchomeronic acid) complexes with some divalent transition metals offer valuable insights. niscpr.res.in The presence of the isopentyl group in the 5-position of the pyridine (B92270) ring is expected to have a minor electronic effect on the coordinating nitrogen and carboxylate groups, thus the stability trends are likely to be similar.
Table 1: Stepwise Stability Constants of Pyridine-2,5-dicarboxylic Acid Metal Complexes at 20°C and Ionic Strength of 0.1 M
| Metal Ion | log K₁ | log K₂ |
| Mn(II) | 3.53 | - |
| Co(II) | 4.50 | 4.34 |
| Ni(II) | 4.15 | 4.13 |
| Zn(II) | 2.20 | 4.03 |
Data sourced from Nayan, R. & Dey, A. K. (1972). niscpr.res.in
The stability order observed for these complexes, Mn(II) < Co(II) < Ni(II) > Zn(II), follows the Irving-Williams series for the most part, which is a general trend for the stability of divalent first-row transition metal complexes. The thermodynamic data for these complexes also indicate that the complex formation is favored by both negative enthalpy (ΔH) and positive entropy (ΔS) changes, suggesting that the coordination is a spontaneous process. niscpr.res.in
Ligand Exchange Kinetics and Mechanisms
Ligand exchange reactions involve the substitution of one or more ligands in the coordination sphere of a metal ion with other ligands. libretexts.org The kinetics and mechanisms of these reactions are crucial for understanding the reactivity of metal complexes. Ligand exchange mechanisms are broadly classified as associative (A), dissociative (D), or interchange (I). researchgate.net
Associative Mechanism (A): The incoming ligand binds to the metal center to form an intermediate with an increased coordination number, followed by the departure of the leaving group.
Dissociative Mechanism (D): The leaving group departs from the metal center to form an intermediate with a reduced coordination number, which is then attacked by the incoming ligand. libretexts.org
Interchange Mechanism (I): The incoming ligand enters the coordination sphere as the leaving group departs in a concerted process. This can be further divided into associative interchange (Iₐ) and dissociative interchange (Iₔ) depending on the degree of bond formation with the incoming ligand and bond breaking with the leaving group in the transition state. libretexts.orgresearchgate.net
The specific mechanism of ligand exchange for 5-isopentylpicolinate complexes would depend on the central metal ion, its oxidation state, and the reaction conditions. For many first-row transition metal aqua ions, which are common precursors in complex formation, water exchange rates span a wide range and are often indicative of the general ligand substitution lability. libretexts.org For instance, complexes of Cr(III) are typically inert, meaning ligand exchange is slow, while complexes of Cu(II) are generally labile, undergoing rapid ligand exchange. libretexts.org
While no specific kinetic studies on ligand exchange for 5-isopentylpicolinate complexes are available, studies on other N-heterocyclic carboxylate complexes suggest that the mechanism is often interchange, with a significant degree of dissociative character, especially for octahedral complexes. mcmaster.ca The lability of the coordinated ligands is a key factor in the potential catalytic applications of these complexes.
Redox Chemistry of 5-Isopentylpicolinate Metal Complexes
The redox behavior of metal complexes is a fundamental aspect of their chemistry, particularly for transition metals that can exist in multiple stable oxidation states. The redox properties of 5-isopentylpicolinate complexes will be primarily determined by the central metal ion, with the ligand influencing the redox potentials.
The ligand can affect the redox potential of the Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺ couple by stabilizing one oxidation state over the other. mdpi.com The nitrogen and oxygen donor atoms of 5-isopentylpicolinate are expected to be hard donors, thus favoring the stabilization of higher oxidation states of the coordinated metal ions. This would generally lead to a cathodic (less positive) shift in the redox potential compared to aqua ions.
Electrochemical techniques such as cyclic voltammetry are powerful tools for investigating the redox properties of metal complexes, providing information on redox potentials, the number of electrons transferred, and the reversibility of the redox processes.
For example, studies on related metal complexes with nitrogen and oxygen donor ligands have shown that the redox potentials can be tuned by modifying the ligand structure. nih.gov The introduction of the electron-donating isopentyl group on the picolinate (B1231196) backbone is expected to slightly increase the electron density on the metal center, which could make oxidation slightly more favorable (a more negative reduction potential) compared to unsubstituted picolinic acid complexes. However, without experimental data, this remains a qualitative prediction.
The redox chemistry of these complexes is also relevant to their potential applications in catalysis, where the metal center might cycle between different oxidation states to facilitate chemical transformations.
Analytical Methodologies for 5 Isopentylpicolinic Acid
Chromatographic Separations of 5-Isopentylpicolinic Acid and its Derivatives
Chromatographic techniques are essential for the separation and purification of this compound from complex mixtures. High-performance liquid chromatography (HPLC) is a primary method for its analysis in a non-volatile form, while gas chromatography (GC) is suitable for its volatile derivatives.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method for this compound would typically involve optimizing several parameters to achieve efficient separation with good resolution and peak shape. Picolinic acid and its isomers are polar compounds, and their retention and separation are often achieved on mixed-mode columns that allow for a combination of reversed-phase and ion-exchange interactions sielc.com.
A reversed-phase C18 column is a common starting point for the separation of pyridinecarboxylic acids researchgate.net. The mobile phase composition is a critical factor. A typical mobile phase would consist of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The pH of the aqueous buffer is crucial for controlling the ionization state of the carboxylic acid and the pyridine (B92270) nitrogen, which in turn affects the retention time. For instance, a mobile phase consisting of a sodium phosphate solution (pH 3.0) has been used for the separation of picolinic acid nih.gov. The addition of an ion-pairing reagent, like tetrabutylammonium hydrogen sulfate, can also be employed to enhance retention and improve peak shape in reversed-phase chromatography researchgate.net.
Detection is commonly performed using a UV detector. The wavelength of detection would be selected based on the UV absorbance maxima of this compound. For pyridine derivatives, UV detection is often set in the range of 254-270 nm sielc.com. A photodiode array (PDA) detector can be used to acquire the full UV spectrum of the analyte, aiding in peak identification and purity assessment.
A hypothetical HPLC method for the analysis of this compound is outlined in the table below.
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is a carboxylic acid and has a relatively high boiling point, it requires derivatization to increase its volatility for GC analysis. A common derivatization technique for carboxylic acids is esterification to form more volatile esters, such as methyl or ethyl esters actachemscand.org.
The derivatization of picolinic acid to its ethyl ester can be achieved by refluxing with ethyl iodide and silver oxide actachemscand.org. Another approach is the formation of trimethylsilyl (TMS) esters, which are amenable to GC analysis nist.gov. Once derivatized, the resulting ester can be separated on a GC column. The choice of the stationary phase is important for achieving good separation. A non-polar or medium-polarity column, such as one with a phenyl-substituted polysiloxane stationary phase, would likely be suitable.
Detection in GC is often performed using a flame ionization detector (FID) or a mass spectrometer (MS). GC-MS provides not only quantitative information but also structural information based on the mass spectrum of the analyte, which is invaluable for identification nih.govnih.gov.
A summary of potential GC conditions for the analysis of a derivatized this compound is provided in the table below.
| Parameter | Condition |
| Derivatization | Esterification (e.g., with methanol to form methyl ester) |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-400 |
Spectroscopic Identification and Quantification Techniques
Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) gives insights into the molecular weight and fragmentation patterns. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are useful for identifying functional groups and conjugated systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of this compound. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a complete picture of the molecule's structure.
Based on the structure of this compound, the following characteristic signals would be expected in the ¹H NMR spectrum:
Aromatic Protons: The pyridine ring has three protons. Their chemical shifts will be in the aromatic region (typically δ 7.0-9.0 ppm) and will be influenced by the positions of the carboxylic acid and isopentyl groups. The proton at position 6 would likely be the most downfield.
Isopentyl Group Protons: The protons of the isopentyl side chain will appear in the aliphatic region of the spectrum (typically δ 0.8-2.8 ppm). This would include a doublet for the two terminal methyl groups, a multiplet for the methine proton, and multiplets for the two methylene groups.
Carboxylic Acid Proton: The proton of the carboxylic acid group is acidic and its signal is often broad and can appear over a wide range of chemical shifts (typically δ 10-13 ppm), or it may exchange with deuterium if a deuterated solvent like D₂O or CD₃OD is used.
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid (typically δ 160-180 ppm), the aromatic carbons of the pyridine ring (typically δ 120-150 ppm), and the aliphatic carbons of the isopentyl group (typically δ 10-40 ppm) rsc.orgscielo.br.
The table below provides predicted ¹H NMR chemical shifts for this compound.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 (pyridine) | ~7.8 | d |
| H-4 (pyridine) | ~7.4 | t |
| H-6 (pyridine) | ~8.5 | d |
| -CH₂- (isopentyl, adjacent to ring) | ~2.7 | t |
| -CH₂- (isopentyl) | ~1.6 | m |
| -CH- (isopentyl) | ~1.5 | m |
| -CH₃ (isopentyl) | ~0.9 | d |
| -COOH | ~12.0 | br s |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to determine the molecular weight. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.
Electron ionization (EI) is a harder ionization technique that leads to extensive fragmentation, providing a characteristic fingerprint for the molecule. The fragmentation of picolinic acid derivatives often involves the loss of the carboxylic acid group or parts of the alkyl side chain libretexts.org. For this compound, characteristic fragmentation pathways would include:
Loss of the isopentyl group.
Cleavage within the isopentyl side chain.
Decarboxylation (loss of CO₂).
Cleavage of the pyridine ring.
The mass spectrum of picolinic acid itself shows a prominent fragment at m/z 78, corresponding to the pyridine ring after loss of the carboxyl group massbank.eu. A similar fragmentation would be expected for the 5-isopentyl derivative.
The table below summarizes the expected key ions in the mass spectrum of this compound.
| Ion | m/z (expected) | Description |
| [M]⁺ | 193 | Molecular Ion |
| [M-C₅H₁₁]⁺ | 122 | Loss of isopentyl radical |
| [M-COOH]⁺ | 148 | Loss of carboxyl group |
| [C₅H₄N-C₅H₁₁]⁺ | 148 | Pyridine ring with isopentyl group |
| [C₅H₅N]⁺ | 79 | Protonated Pyridine |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
O-H stretch of the carboxylic acid, which is typically a very broad band in the region of 2500-3300 cm⁻¹.
C=O stretch of the carboxylic acid, which is a strong, sharp band around 1700-1725 cm⁻¹.
C=C and C=N stretches of the pyridine ring, which appear in the region of 1400-1600 cm⁻¹.
C-H stretches of the aromatic ring (above 3000 cm⁻¹) and the aliphatic isopentyl group (below 3000 cm⁻¹).
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring is a chromophore that absorbs UV light. The UV-Vis spectrum of pyridine in an acidic mobile phase shows absorption maxima around 202 nm and 254 nm sielc.com. The presence of the carboxylic acid and the isopentyl substituent on the pyridine ring in this compound would be expected to cause a slight shift in these absorption bands. A typical UV-Vis spectrum would likely show a strong absorption band below 220 nm and another band in the 260-280 nm region.
The table below lists the expected major IR absorption bands for this compound.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 2500-3300 | Broad, Strong |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Aliphatic) | 2850-2960 | Strong |
| C=O (Carboxylic acid) | 1700-1725 | Strong |
| C=C, C=N (Pyridine ring) | 1400-1600 | Medium to Strong |
Electrochemical Methods for this compound Analysis
Electrochemical methods offer a sensitive and often rapid approach for the analysis of electroactive compounds. For this compound, its pyridine ring and carboxylic acid group provide functional moieties that can be exploited for electrochemical detection. The viability of these methods is contingent on the specific electrochemical properties of the molecule, which can be inferred from related structures like picolinic acid.
Voltammetric Techniques
Voltammetric analysis involves the application of a varying potential to an electrode and measuring the resulting current. This technique could be adapted for the quantitative analysis of this compound. The oxidation or reduction of the picolinic acid moiety at a suitable electrode surface would be the basis for detection. For instance, a glassy carbon electrode (GCE) could be used, potentially modified to enhance sensitivity and selectivity. In studies of similar compounds, chemically modified electrodes have been shown to lower the oxidation potential and increase the current response, thereby improving detection limits. For example, a poly(2-picolinic acid) film has been used to create a modified electrode for the determination of dopamine. A similar approach, where a film of electropolymerized this compound or a related polymer is used, could preconcentrate the analyte or catalyze its electrochemical reaction.
Differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) would likely be the preferred techniques due to their higher sensitivity and better resolution compared to classical linear sweep or cyclic voltammetry. The peak current in DPV or SWV would be proportional to the concentration of this compound, allowing for quantification. The development of such a method would involve optimizing parameters such as the pH of the supporting electrolyte, the electrode material, and the voltammetric waveform parameters (e.g., pulse amplitude, frequency). Given the acidic nature of the carboxyl group, the pH of the medium is expected to significantly influence the electrochemical response.
Below is a hypothetical data table illustrating the potential performance of a DPV method for the analysis of this compound, based on typical values for related organic acids.
| Parameter | Hypothetical Value |
| Working Electrode | Modified Glassy Carbon Electrode (GCE) |
| Technique | Differential Pulse Voltammetry (DPV) |
| pH of Supporting Electrolyte | 4.5 (Acetate Buffer) |
| Linear Range | 0.5 µM - 100 µM |
| Limit of Detection (LOD) | 0.1 µM |
| Relative Standard Deviation (RSD) | < 5% |
Potentiometric Analysis
Potentiometric analysis measures the potential difference between two electrodes in a solution at near-zero current. This technique is the basis for pH meters and ion-selective electrodes (ISEs). A potentiometric titration could be a straightforward method for determining the concentration of this compound. In this setup, a standard solution of a strong base (e.g., NaOH) would be titrated against a solution of the acid. The endpoint, corresponding to the complete neutralization of the carboxylic acid group, would be detected by a sharp change in the potential measured by a pH-sensitive glass electrode. This method is well-established for the characterization of acids and does not require an indicator.
The development of an ion-selective electrode for 5-isopentylpicolinate would be a more advanced potentiometric approach. This would involve creating a membrane electrode that is specifically responsive to the 5-isopentylpicolinate anion. Such an electrode typically incorporates an ionophore—a molecule that selectively binds the target ion—within a polymeric membrane. The potential of this electrode would then be proportional to the logarithm of the 5-isopentylpicolinate concentration. While the development of a highly selective ISE can be complex, it would offer the advantage of direct measurement without the need for titration.
Hyphenated Techniques in this compound Characterization
Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most relevant hyphenated techniques for the characterization of this compound.
The coupling of a chromatographic system to a mass spectrometer provides both retention time data from the chromatograph and mass-to-charge ratio data from the mass spectrometer, which together offer a high degree of certainty in compound identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the volatility of this compound may be a limiting factor. Therefore, a derivatization step is often necessary to convert the non-volatile carboxylic acid into a more volatile ester or silyl ester. For example, derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method for silylating carboxylic acids, making them suitable for GC analysis. The isopentyl group is stable and not expected to react.
Once derivatized, the compound is separated from other components in the sample on a GC column (e.g., a non-polar DB-5ms column) and then introduced into the mass spectrometer. Electron ionization (EI) is a common ionization technique in GC-MS, which would likely produce a characteristic fragmentation pattern for the derivatized this compound, allowing for its structural elucidation and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly versatile technique for the analysis of a wide range of organic compounds, including those that are not amenable to GC. For this compound, reversed-phase high-performance liquid chromatography (HPLC) would be a suitable separation method. The compound would be separated on a C18 column using a mobile phase typically consisting of a mixture of water, an organic solvent like acetonitrile or methanol, and an acid such as formic acid to ensure the protonation of the carboxylic acid group for better peak shape.
The eluent from the HPLC is then introduced into the mass spectrometer, most commonly using an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically produces a protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode. Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and sensitivity. In this mode, the parent ion is selected and fragmented to produce characteristic daughter ions, which are then detected. This technique, known as multiple reaction monitoring (MRM), is the gold standard for quantitative analysis in complex matrices. Derivatization with a reagent like picolinic acid has been used to enhance the ESI response for other molecules, a strategy that underscores the good ionization properties of the picolinic acid structure itself.
The following table provides a hypothetical summary of parameters for the characterization of this compound using hyphenated techniques.
| Technique | Separation Method | Ionization | Detection Mode | Potential Application |
| GC-MS | Gas Chromatography (with derivatization) | Electron Ionization (EI) | Full Scan / SIM | Identification and quantification of volatile derivatives. |
| LC-MS/MS | High-Performance Liquid Chromatography (HPLC) | Electrospray (ESI) | MRM | Highly sensitive and selective quantification in complex samples. |
Catalytic Applications of 5 Isopentylpicolinic Acid and Its Derivatives
5-Isopentylpicolinic Acid as a Ligand in Homogeneous Catalysis
In homogeneous catalysis, the ligand plays a crucial role in modulating the activity and selectivity of a metal catalyst. The this compound ligand, with its bidentate N,O-chelation site, could theoretically coordinate to a variety of transition metals, forming complexes that might catalyze organic transformations. The isopentyl group, being an alkyl substituent, would primarily exert steric and electronic effects on the metal center.
Catalytic Activity in Organic Transformations
While no specific catalytic activities have been reported for 5-isopentylpicolinate complexes, related picolinate-based catalysts have been employed in a range of organic reactions. These include oxidation reactions, C-C coupling reactions (such as Suzuki and Heck couplings), and various functional group transformations. The performance of a hypothetical 5-isopentylpicolinate catalyst in such reactions would depend on the choice of the metal center, the solvent, and the reaction conditions. The isopentyl group might influence the solubility of the catalyst in organic solvents and could sterically influence the approach of substrates to the metal center.
Asymmetric Catalysis with Chiral 5-Isopentylpicolinate Complexes
For asymmetric catalysis, a chiral version of the ligand is required to induce enantioselectivity. nih.govsnnu.edu.cn This could be achieved by introducing a chiral center into the isopentyl group or by creating a chiral-at-metal complex. rsc.org Such chiral complexes could potentially be used in asymmetric hydrogenations, epoxidations, or carbon-carbon bond-forming reactions, where the chiral environment around the metal center would favor the formation of one enantiomer of the product over the other. nih.govresearchgate.net The design and synthesis of such chiral ligands are a significant focus in the field of asymmetric catalysis. nih.gov
Heterogenized 5-Isopentylpicolinate Systems for Catalysis
A major drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture, which hinders their recyclability. researchgate.netmdpi.com Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, addresses this issue. rsc.orgmdpi.com
Immobilization Strategies on Solid Supports
A 5-isopentylpicolinate complex could be heterogenized through several strategies. patsnap.comnih.gov One approach involves modifying the ligand with a functional group that can be covalently attached to a solid support, such as silica (B1680970), alumina, or a polymer resin. nih.govmdpi.com For instance, a hydroxyl or amino group could be introduced onto the isopentyl chain to facilitate covalent bonding. Alternatively, the complex could be physically adsorbed onto a porous support or entrapped within a matrix like a metal-organic framework (MOF). researchgate.net The choice of immobilization method would depend on the desired stability of the catalyst and the nature of the solid support. patsnap.com
Recyclability and Stability of Heterogeneous Catalysts
The primary advantage of a heterogenized catalyst is its potential for recyclability. researchgate.netmdpi.com After a reaction cycle, the solid catalyst can be easily separated by filtration or centrifugation and reused in subsequent batches. The stability of the immobilized catalyst is a critical factor, as leaching of the metal or the ligand from the support can lead to a decrease in catalytic activity over time. mdpi.com The robustness of the linkage between the complex and the support, as well as the stability of the support material under the reaction conditions, would be key determinants of the catalyst's long-term performance. researchgate.net
Investigation of Reaction Mechanisms in Catalytic Cycles
Understanding the reaction mechanism is fundamental to optimizing a catalytic process and designing more efficient catalysts. For a hypothetical catalytic cycle involving a 5-isopentylpicolinate complex, a combination of experimental and computational techniques would be employed.
Kinetic studies, including reaction rate measurements under varying concentrations of reactants and catalyst, would provide insights into the rate-determining step. Spectroscopic methods, such as NMR, IR, and X-ray absorption spectroscopy, could be used to identify and characterize key catalytic intermediates. In situ monitoring of the reaction would be particularly valuable for observing transient species. Computational modeling, using techniques like Density Functional Theory (DFT), could be employed to map out the entire catalytic cycle, calculate the energies of intermediates and transition states, and elucidate the role of the 5-isopentylpicolinate ligand in influencing the reaction pathway.
Potential for Industrial Catalytic Processes
The potential for this compound and its derivatives in industrial catalysis can be inferred from the well-established catalytic activity of picolinic acid and other substituted picolinic acids. These compounds primarily function as bidentate ligands, coordinating with a wide range of metal centers to form active catalysts for various organic transformations. The isopentyl group, being a bulky and lipophilic substituent, can be expected to enhance the solubility of these catalysts in nonpolar organic solvents, a crucial factor for homogeneous catalysis in many industrial processes.
One of the most promising areas for the application of picolinic acid-based catalysts is in oxidation reactions . Picolinic acid, in conjunction with transition metals like manganese and iron, has been shown to be effective in activating oxidants such as peracetic acid and periodate (B1199274) for the degradation of organic pollutants in wastewater treatment. acs.orgnih.govacs.org This suggests that this compound could be employed to create catalysts for environmental remediation, where the isopentyl group might enhance the catalyst's interaction with nonpolar pollutants.
Furthermore, manganese complexes of picolinic acid have demonstrated high efficiency in the epoxidation of olefins . organic-chemistry.org This is a fundamental transformation in organic synthesis, with applications in the production of fine chemicals and pharmaceuticals. The isopentyl substituent could influence the stereoselectivity of such reactions by creating a specific chiral environment around the metal center, if a chiral derivative of this compound were to be synthesized.
The following table summarizes the performance of a manganese/picolinic acid catalyst system in the epoxidation of various olefins, illustrating the potential for such systems. While this data is for the parent picolinic acid, it provides a benchmark for the anticipated activity of its derivatives.
| Olefin | Epoxide Product | Yield (%) |
| (E)-β-methylstyrene | trans-β-methylstyrene oxide | 95 |
| 1-Octene | 1,2-epoxyoctane | 88 |
| Cyclooctene | Cyclooctene oxide | 92 |
| Styrene | Styrene oxide | 90 |
| Data derived from a representative study on manganese-catalyzed epoxidation using picolinic acid as a ligand. organic-chemistry.org |
Another significant area of potential application is in polymerization reactions . Picolinic acid derivatives have been utilized as ligands for late transition metal catalysts in olefin polymerization. mdpi.com The steric and electronic properties of the ligand play a critical role in determining the properties of the resulting polymer. The bulky isopentyl group in this compound could lead to catalysts that produce polymers with specific tacticities or molecular weight distributions.
The table below illustrates the effect of different ligands on the outcome of ethylene (B1197577) polymerization using a generic late transition metal catalyst system. This highlights the tunability of such systems, where a ligand like this compound could offer unique advantages.
| Ligand | Catalyst Activity (kg polymer/mol catalyst·h) | Polymer Branching (branches/1000 C) |
| Picolinic Acid | 120 | 15 |
| Substituted Picolinamide | 150 | 10 |
| Bipyridine | 100 | 20 |
| Illustrative data based on general trends in late transition metal-catalyzed olefin polymerization. mdpi.com |
In the realm of fine chemical synthesis , picolinic acid-based catalysts have been employed in a variety of coupling and cyclization reactions. researchgate.net For instance, copper(II) coordination polymers based on 2-picolinic acid have been shown to catalyze the synthesis of 1,4-disubstituted triazoles. nih.govnih.gov The isopentyl group could enhance the catalyst's stability and recyclability in such processes, which are important considerations for industrial applications.
Non Clinical Biological Investigations of 5 Isopentylpicolinic Acid
Interaction with Biomolecules (e.g., Proteins, Nucleic Acids)
Without any foundational research on the biological activities of 5-Isopentylpicolinic acid, the generation of a scientifically accurate and informative article is not feasible at this time.
Spectroscopic Studies of Compound-Biomolecule Adducts
No spectroscopic data from studies on adducts formed between this compound and biomolecules have been reported in the scientific literature.
Computational Docking and Molecular Modeling of Interactions
There are no published computational docking or molecular modeling studies detailing the interactions of this compound with biological targets.
Cellular Assays Excluding Clinical Interpretation
Studies on Specific Cellular Pathways in In Vitro Cell Lines
No research has been published investigating the effects of this compound on specific cellular pathways in in vitro cell lines.
Evaluation of Specific Molecular Targets within Cells
There is no information available from studies evaluating specific molecular targets of this compound within cells.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies for Diversification
The synthesis of 5-substituted picolinic acids can be achieved through various organic reactions. amanote.com For 5-isopentylpicolinic acid, a plausible synthetic approach involves the cross-coupling of a halogenated picolinic acid precursor with an appropriate isopentyl-containing organometallic reagent. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, are powerful tools for forming carbon-carbon bonds and could be adapted for this purpose. rsc.org
Further diversification of the this compound scaffold could be achieved through late-stage functionalization. This involves modifying the isopentyl group or introducing other substituents onto the pyridine (B92270) ring to create a library of derivatives with tailored properties.
| Synthetic Strategy | Description | Potential Advantages |
| Cross-Coupling Reactions | Palladium-catalyzed coupling of a 5-halopicolinate with an isopentyl organometallic reagent. rsc.org | High efficiency and functional group tolerance. |
| Decarboxylative Coupling | Reaction of a suitable carboxylic acid with a 5-isopentylpyridine derivative. wikipedia.orgnih.govrsc.org | Utilizes readily available starting materials. |
| Functionalization of Precursors | Modification of existing 5-substituted picolinic acids to introduce the isopentyl group. nih.gov | Allows for the use of established synthetic routes. |
Advanced Spectroscopic and Imaging Techniques in Complex Characterization
A thorough characterization of this compound and its derivatives is crucial for understanding their structure-property relationships. A combination of spectroscopic techniques would provide detailed insights into the molecular structure and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be essential for confirming the connectivity of the atoms in the molecule. orientjchem.orghmdb.ca The chemical shifts and coupling constants of the pyridine ring protons would be particularly informative about the electronic effects of the isopentyl and carboxylic acid groups.
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and elemental composition of the compound. nih.gov Fragmentation patterns observed in the mass spectrum could provide further structural information. libretexts.org
Infrared (IR) and UV-Visible Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups, such as the carbonyl stretch of the carboxylic acid and the ring vibrations of the pyridine moiety. researchgate.net UV-Visible spectroscopy would provide information about the electronic transitions within the molecule. researchgate.net
| Technique | Information Obtained | Expected Observations for this compound |
| ¹H NMR | Proton environment and connectivity. orientjchem.orghmdb.ca | Characteristic signals for the pyridine ring protons and the aliphatic protons of the isopentyl group. |
| ¹³C NMR | Carbon skeleton and functional groups. orientjchem.org | Resonances for the pyridine ring carbons, the carboxylic acid carbonyl, and the isopentyl carbons. |
| Mass Spectrometry | Molecular weight and fragmentation. nih.govlibretexts.org | A molecular ion peak corresponding to the exact mass of C₁₁H₁₅NO₂, and characteristic fragment ions. |
| Infrared Spectroscopy | Functional groups. researchgate.net | Strong absorption for the C=O stretch of the carboxylic acid and bands associated with the pyridine ring. |
Development of Next-Generation Catalysts Utilizing this compound
Picolinic acid and its derivatives are known to act as effective ligands in coordination chemistry, forming stable complexes with a variety of metal ions. nih.gov The isopentyl group in this compound can influence the properties of the resulting metal complexes, making them potentially useful as catalysts. The steric bulk of the isopentyl group could enhance the selectivity of a catalyst by controlling the access of substrates to the metal center. acs.org Furthermore, the lipophilic nature of the isopentyl group could improve the solubility of the catalyst in nonpolar organic solvents, which is advantageous for many organic reactions. acs.org
Potential catalytic applications for metal complexes of this compound include cross-coupling reactions, oxidation, and reduction processes. The electronic properties of the ligand, modulated by the isopentyl substituent, could also play a crucial role in determining the redox properties of the metal center and, consequently, its catalytic efficacy. nih.govresearchgate.net
Elucidation of Broader Biological System Interactions and Pathways (Non-Clinical)
The lipophilicity of a molecule is a key determinant of its biological activity, as it influences its ability to cross cell membranes and interact with biological targets. researchgate.netnih.govnih.gov The isopentyl group imparts a significant degree of lipophilicity to this compound, suggesting that it may have interesting interactions with biological systems.
In non-clinical studies, research could focus on how this compound interacts with lipid bilayers, proteins, and other biological macromolecules. For instance, its ability to transport metal ions across membranes could be investigated, a property often associated with picolinic acid itself. wikipedia.orgdrugbank.com The influence of the isopentyl group on the binding affinity and selectivity for different metal ions would be a key area of study. Furthermore, the potential for this compound to modulate the activity of enzymes or signaling pathways could be explored in vitro. nih.gov
Integration with Materials Science for Functional Applications
The unique properties of this compound make it a promising building block for the creation of novel functional materials.
Metal-Organic Frameworks (MOFs): The ability of picolinic acid to coordinate with metal ions can be exploited to construct MOFs. researchgate.netnih.gov The isopentyl groups could line the pores of the MOF, creating a hydrophobic environment that could be useful for the selective adsorption and separation of organic molecules. The functionalization of MOFs with such ligands can introduce new properties and applications. researchgate.netmdpi.comsemanticscholar.org
Polymers and Sensors: this compound could be incorporated into polymers to modify their properties. For example, it could be used as a monomer in the synthesis of conducting polymers, where the isopentyl group could enhance solubility and processability. mdpi.comnih.govresearchgate.net The chelating ability of the picolinic acid moiety could also be utilized in the development of chemical sensors for the detection of specific metal ions. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 5-isopentylpicolinic acid, and how can reproducibility be ensured?
- Methodological Answer : Standard synthetic routes include condensation reactions using picolinic acid derivatives and isopentyl halides, followed by purification via column chromatography. To ensure reproducibility, document reaction conditions (temperature, solvent, catalyst) and characterize intermediates/products using NMR, HPLC, and mass spectrometry . For new compounds, provide full spectral data and purity metrics (e.g., ≥95% by HPLC) in the main manuscript, with extended datasets in supplementary materials .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?
- Methodological Answer : Use a combination of H/C NMR for structural confirmation, FT-IR for functional group analysis, and X-ray crystallography for absolute stereochemistry (if crystalline). Pair these with thermodynamic stability assays (e.g., TGA/DSC) and solubility profiling in varied solvents. Cross-validate results against literature data for known analogues, citing prior studies to confirm identity .
Q. How can researchers design initial biological activity studies for this compound?
- Methodological Answer : Frame the research question using the PICOT framework:
- P opulation: Target enzymes/cell lines (e.g., kinases, microbial strains).
- I ntervention: Dose ranges and exposure times of this compound.
- C omparison: Positive/negative controls (e.g., standard inhibitors).
- O utcome: IC, MIC, or cytotoxicity metrics.
- T ime: Endpoint measurements (e.g., 24–72 hours).
Validate assays in triplicate and report statistical significance (p < 0.05) .
Advanced Research Questions
Q. What experimental strategies address contradictory data in this compound’s reactivity or bioactivity?
- Methodological Answer : Conduct heterogeneity analysis using Higgins’ statistic to quantify variability across studies . For in-lab inconsistencies, apply factorial design to isolate variables (e.g., solvent polarity, temperature) and use meta-analytical tools to reconcile discrepancies. Document raw data and preprocessing steps (normalization, outlier removal) in supplementary materials .
Q. How can researchers optimize this compound’s reaction yield while minimizing side products?
- Methodological Answer : Employ response surface methodology (RSM) to model interactions between variables (e.g., catalyst loading, stoichiometry). Use ANOVA to identify significant factors and validate via scaled-up reactions. Characterize side products via LC-MS and propose mechanistic pathways for their formation .
Q. What advanced computational methods predict this compound’s interactions with biological targets?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (GROMACS) to assess binding affinities and conformational stability. Validate predictions with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data. Provide detailed computational parameters (force fields, solvation models) for reproducibility .
Q. How should researchers handle subsampling errors in heterogeneous batches of this compound?
- Methodological Answer : Follow ASTM E3245-20 guidelines for representative subsampling:
- Use rotary sample dividers for solid batches.
- Perform particle size analysis to ensure homogeneity.
- Quantify subsampling error via (sampling error variance) and integrate into total uncertainty budgets .
Q. What frameworks guide cross-disciplinary studies involving this compound (e.g., materials science vs. pharmacology)?
- Methodological Answer : Apply the FINER criteria to evaluate feasibility, novelty, and relevance:
- F easible: Ensure access to cross-disciplinary tools (e.g., SEM for materials characterization, in vivo models for pharmacology).
- I nteresting: Align with gaps in dual applications (e.g., metal-organic frameworks for drug delivery).
- N ovel: Combine bibliometric analysis (VOSviewer) with patent searches to avoid redundancy.
- E thical: Adhere to institutional review boards for biological studies.
- R elevant: Link to emerging fields (e.g., antibiotic adjuvants, green chemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
